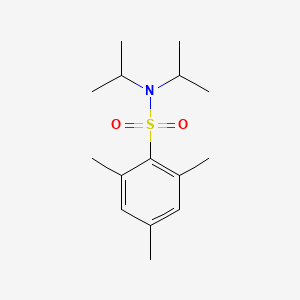![molecular formula C11H16N2O4S B7636032 N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B7636032.png)
N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide, commonly known as DMSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMSA is a white crystalline powder that is soluble in water and has a molecular weight of 255.33 g/mol.
Mecanismo De Acción
The mechanism of action of DMSA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. DMSA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DMSA has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, DMSA has been shown to have anti-inflammatory and antioxidant properties. DMSA has also been shown to improve liver function and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMSA in lab experiments is its low toxicity. DMSA has been shown to be relatively safe even at high doses, making it an attractive compound for use in animal studies. However, one limitation of using DMSA in lab experiments is its low solubility in water, which can make it difficult to administer to animals.
Direcciones Futuras
There are several potential future directions for research on DMSA. One area of research is the development of new formulations of DMSA that are more soluble in water, making it easier to administer to animals. Another area of research is the development of new applications for DMSA, such as its use in the treatment of other diseases besides cancer. Additionally, research could focus on the mechanisms of action of DMSA and how it interacts with other compounds in the body.
Métodos De Síntesis
The synthesis of DMSA involves the reaction of 5-(dimethylsulfamoyl)-2-methoxyphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of DMSA as a white crystalline powder. The synthesis method is relatively simple and can be easily scaled up for commercial production.
Aplicaciones Científicas De Investigación
DMSA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DMSA is in the field of cancer research. DMSA has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells. Additionally, DMSA has been shown to enhance the effectiveness of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Propiedades
IUPAC Name |
N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-8(14)12-10-7-9(5-6-11(10)17-4)18(15,16)13(2)3/h5-7H,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJICEDYZHOHGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (3R)-2-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B7635949.png)


![N-(4-acetamidophenyl)-2-[(4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7635963.png)
![Methyl 1-[2-oxo-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]piperidine-4-carboxylate](/img/structure/B7635975.png)


![N-benzhydryl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636012.png)
![2-methyl-N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]butanamide](/img/structure/B7636018.png)
![N-[(4-fluorophenyl)methyl]-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxamide](/img/structure/B7636021.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7636024.png)
![N-[2-[(2-oxoimidazolidin-1-yl)methyl]phenyl]cyclopentanecarboxamide](/img/structure/B7636043.png)

